(2-Chloro-5-nitropyridin-4-yl)methanol
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Overview
Description
(2-Chloro-5-nitropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a hydroxymethyl group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitropyridin-4-yl)methanol typically involves the nitration of 2-chloro-4-pyridinemethanol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the pyridine ring .
Industrial Production Methods
These methods generally involve similar nitration reactions but are scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of 2-chloro-5-nitropyridine-4-carboxylic acid.
Reduction: Formation of 2-chloro-5-aminopyridin-4-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-nitropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitropyridin-4-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The hydroxymethyl group can be oxidized to form aldehydes or acids, which may further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Lacks the hydroxymethyl group.
2-Chloro-4-pyridinemethanol: Lacks the nitro group.
5-Nitro-2-pyridinemethanol: Lacks the chloro group.
Uniqueness
(2-Chloro-5-nitropyridin-4-yl)methanol is unique due to the presence of all three functional groups (chloro, nitro, and hydroxymethyl) on the pyridine ring.
Properties
Molecular Formula |
C6H5ClN2O3 |
---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
(2-chloro-5-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-2,10H,3H2 |
InChI Key |
QJPCKQJSNSOMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])CO |
Origin of Product |
United States |
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